19-Norandrosterone (d5 major)
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Overview
Description
It is a metabolite of nandrolone (19-nortestosterone) and bolandione (19-norandrostenedione) formed by the action of the enzyme 5α-reductase . This compound is often used as a reference material in various analytical applications due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrosterone (d5 major) typically involves the deuteration of 19-Norandrosterone. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of 19-Norandrosterone (d5 major) involves large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. Quality control measures, including the use of certified reference materials, are employed to verify the isotopic purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: 19-Norandrosterone (d5 major) undergoes various chemical reactions, including:
Oxidation: Conversion to 19-norandrostenedione.
Reduction: Formation of 19-norandrostendiol.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds under controlled conditions.
Major Products Formed:
Oxidation: 19-norandrostenedione.
Reduction: 19-norandrostendiol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
19-Norandrosterone (d5 major) has a wide range of applications in scientific research:
Mechanism of Action
19-Norandrosterone (d5 major) exerts its effects through its interaction with androgen receptors. It binds to these receptors with high selectivity, leading to the activation of androgen receptor-dependent gene expression. This process involves the translocation of the receptor-ligand complex into the nucleus, where it binds to specific DNA sequences to regulate transcription . The compound is also metabolized to 19-nortestosterone, which further contributes to its biological activity .
Comparison with Similar Compounds
19-Norandrostenedione: A precursor to nandrolone with similar anabolic properties.
19-Nor-5-androstenedione: Another nandrolone precursor with comparable effects.
Bolandione (19-nor-4-androstenedione): A related compound used in dietary supplements.
Uniqueness: 19-Norandrosterone (d5 major) is unique due to its stable isotopic labeling, which makes it an ideal reference material for analytical applications. Its deuterated form provides enhanced accuracy and reliability in quantitative analyses compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1/i3D2,10D2,12D |
InChI Key |
UOUIARGWRPHDBX-JJCSEUSUSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O |
Origin of Product |
United States |
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